N~2~-(Benzenesulfonyl)-L-glutamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(Benzenesulfonyl)-L-glutamamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to the L-glutamamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Benzenesulfonyl)-L-glutamamide typically involves the reaction of L-glutamic acid with benzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of N2-(Benzenesulfonyl)-L-glutamamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The purification of the final product is achieved through crystallization or chromatography techniques to ensure the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
N~2~-(Benzenesulfonyl)-L-glutamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in the reactions of N2-(Benzenesulfonyl)-L-glutamamide include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives .
Scientific Research Applications
N~2~-(Benzenesulfonyl)-L-glutamamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(Benzenesulfonyl)-L-glutamamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-(Benzenesulfonyl)-L-glutamamide include:
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar chemical properties.
Benzenesulfonamide: Another sulfonamide compound with a different amide group.
Uniqueness
N~2~-(Benzenesulfonyl)-L-glutamamide is unique due to its specific structure, which combines the benzenesulfonyl group with the L-glutamamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
77868-08-7 |
---|---|
Molecular Formula |
C11H15N3O4S |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
(2S)-2-(benzenesulfonamido)pentanediamide |
InChI |
InChI=1S/C11H15N3O4S/c12-10(15)7-6-9(11(13)16)14-19(17,18)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H2,13,16)/t9-/m0/s1 |
InChI Key |
HVUNEICOGCOCHG-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)N)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.